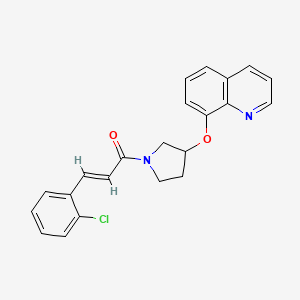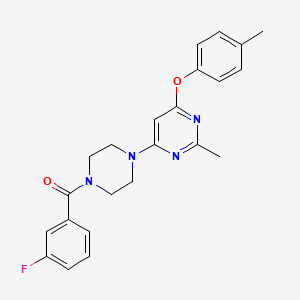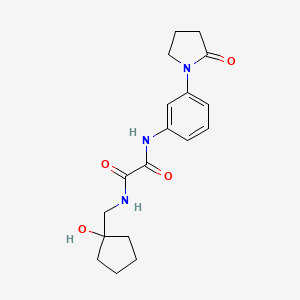![molecular formula C17H13F3N4O3S3 B2706889 2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 866038-92-8](/img/structure/B2706889.png)
2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical substance with the molecular formula C17H13F3N4O3S3 . It is a complex organic compound that contains several functional groups, including a phenylsulfonyl group, an amino group, a sulfanyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C17H13F3N4O3S3 . It contains several functional groups, including a phenylsulfonyl group, an amino group, a sulfanyl group, and a trifluoromethyl group . The presence of these groups contributes to the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 474.5003296 . Other properties such as boiling point, melting point, and density are not explicitly mentioned in the available sources .Scientific Research Applications
Förster Resonance Energy Transfer (FRET) Control
Background: Förster resonance energy transfer (FRET) is a phenomenon observed in natural processes like photosynthesis, where an excited donor molecule transfers energy to an acceptor molecule. Researchers seek to manipulate FRET for various applications.
Application: A research team from Osaka Metropolitan University demonstrated a novel non-contact approach to control FRET using optical tweezers. By varying the intensity of a laser beam focused on an isolated polymer droplet containing SMR000168957, they accelerated energy transfer. The polymer changed color due to the dyes mixing, providing visible evidence of FRET modulation. This technique could find applications in microchemistry, quantum dots, and beyond .
Antibody Development for Asialo Erythropoietin
Background: Asialo erythropoietin (EPO) lacks sialic acid residues and has implications in anti-doping analysis. Understanding its structural aspects is crucial.
Application: Investigations have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Researchers aim to develop antibodies specific to asialo EPO, which could have diagnostic and therapeutic applications .
Fluorinated Polyimides
Background: Polyimides are versatile materials with applications in electronics, aerospace, and more. Fluorinated polyimides offer improved solubility and color properties.
Application: SMR000168957-derived fluorinated polyimides exhibit excellent solubility, lower color intensity, and desirable mechanical properties. These films find use in microelectronics, protective coatings, and high-temperature applications .
S-Trifluoromethylation Reactions
Background: Trifluoromethyl groups enhance chemical reactivity and alter properties. Researchers explore new methods for introducing trifluoromethyl moieties.
Application: SMR000168957 participates in visible-light-promoted S-trifluoromethylation reactions. These reactions yield valuable products, such as benzothiophenes and benzoselenophenes, which have applications in materials science and pharmaceuticals .
Cascade Annulation of Benzothiophenes
Background: Benzothiophenes are important heterocyclic compounds with diverse applications.
Application: SMR000168957 contributes to a photoredox-catalyzed cascade annulation process, leading to the synthesis of benzothiophenes. These compounds find use in organic electronics, sensors, and drug discovery .
Quantum Dot Functionalization
Background: Quantum dots (QDs) are nanoscale semiconductor particles with unique optical properties. Researchers explore methods to functionalize QDs for specific applications.
Application: Extending the FRET research, SMR000168957 could be used to functionalize QDs. By controlling energy transfer, QDs could be tailored for imaging, sensing, and optoelectronic devices .
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, given the reported activities of compounds with similar functional groups . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
properties
IUPAC Name |
2-[2-(benzenesulfonamido)phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S3/c18-17(19,20)15-22-23-16(29-15)21-14(25)10-28-13-9-5-4-8-12(13)24-30(26,27)11-6-2-1-3-7-11/h1-9,24H,10H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRPDHRHSAYNHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2706811.png)

![ethyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2706816.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide](/img/structure/B2706825.png)


![N-Tert-butyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2706829.png)